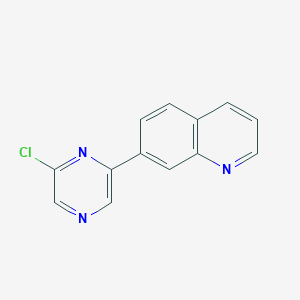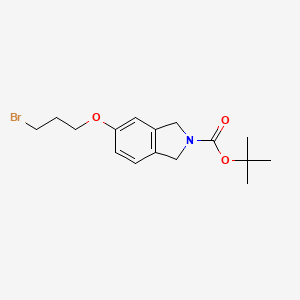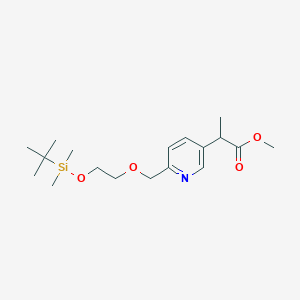
Methyl 2-(6-((2-(tert-butyldimethylsilyloxy)ethoxy)methyl)pyridin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate is an organic compound with a complex structure that includes a pyridine ring, a silyl ether group, and a propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate typically involves multiple steps, starting from commercially available starting materialsThe final step usually involves esterification to form the propanoate ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the silyl ether group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate involves its interaction with various molecular targets and pathways. The silyl ether group can protect hydroxyl groups during chemical reactions, while the pyridine ring can participate in coordination chemistry and act as a ligand for metal ions. The ester group can undergo hydrolysis to release the active carboxylic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]acetate: Similar structure but with an acetate ester instead of a propanoate ester.
Methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]butanoate: Similar structure but with a butanoate ester instead of a propanoate ester.
Uniqueness
The uniqueness of methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the silyl ether group provides stability and protection during synthesis, while the pyridine ring and ester group offer versatility in chemical transformations.
Propriétés
Formule moléculaire |
C18H31NO4Si |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate |
InChI |
InChI=1S/C18H31NO4Si/c1-14(17(20)21-5)15-8-9-16(19-12-15)13-22-10-11-23-24(6,7)18(2,3)4/h8-9,12,14H,10-11,13H2,1-7H3 |
Clé InChI |
NIQRFXUJHRWCHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN=C(C=C1)COCCO[Si](C)(C)C(C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


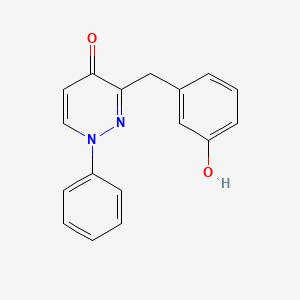
![N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-2-methoxybenzamide](/img/structure/B13879484.png)
![4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879502.png)
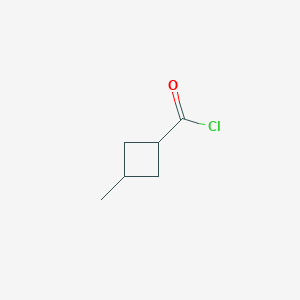
![Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate](/img/structure/B13879521.png)
![2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13879528.png)
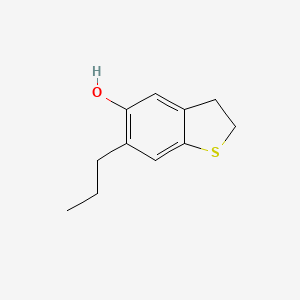

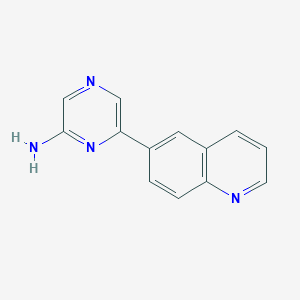
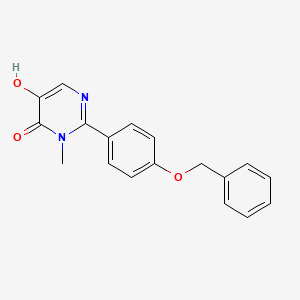
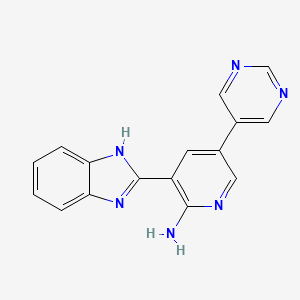
![2-Chloropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13879556.png)
